molecular formula C8H14FN3Si B15070138 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine

4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine

Cat. No.: B15070138
M. Wt: 199.30 g/mol
InChI Key: ORKNPZFELYPPFS-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine (CAS 837364-91-7) is a multifunctional pyridine derivative of significant interest in sophisticated chemical synthesis. This compound integrates three distinct functional handles—a fluorine atom, a hydrazinyl group, and a trimethylsilyl group—on a pyridine scaffold, making it a versatile precursor for constructing complex molecules. Its primary research value lies in its application as a key intermediate in the development of novel bioactive compounds. The pyridine ring is a privileged structure in medicinal and agrochemical research , and the strategic incorporation of a fluorine atom is a well-established method to fine-tune the properties of a molecule, potentially enhancing its metabolic stability, bioavailability, and binding affinity . The reactive hydrazinyl (-NHNH2) group serves as a crucial linchpin for synthesis, readily undergoing condensation reactions with aldehydes and ketones to form hydrazone-based ligands or more complex heterocyclic systems . This reagent is particularly valuable for constructing molecular frameworks found in pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group can offer additional avenues for further functionalization via cross-coupling reactions or serve as a protecting group. Researchers utilize this compound in the synthesis of novel heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyridines, which have shown relevance in the development of potential cancer treatment agents . It is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C8H14FN3Si

Molecular Weight

199.30 g/mol

IUPAC Name

(4-fluoro-5-trimethylsilylpyridin-2-yl)hydrazine

InChI

InChI=1S/C8H14FN3Si/c1-13(2,3)7-5-11-8(12-10)4-6(7)9/h4-5H,10H2,1-3H3,(H,11,12)

InChI Key

ORKNPZFELYPPFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products

The major products formed from the reactions of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can result in various substituted pyridines.

Scientific Research Applications

4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is a pyridine derivative with a fluorine atom at the 4-position, a hydrazinyl group at the 2-position, and a trimethylsilyl group at the 5-position. The presence of the electron-withdrawing fluorine atom and the bulky trimethylsilyl group gives the compound unique chemical properties, influencing its reactivity and solubility in various solvents. Research indicates it may have potential antimicrobial and anticancer properties. Its unique structure may allow it to interact with biological targets, influencing various biochemical pathways.

Synthesis
The synthesis of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine typically involves several steps.

Applications
The applications of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine span various fields. Interaction studies have shown that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can engage with specific molecular targets within biological systems. The presence of both a hydrazine and a fluorinated moiety allows this compound to participate in diverse interactions that could modulate enzyme activity or receptor binding. These studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, while the trimethylsilyl group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Key References
4-Fluoro-2-hydrazinyl-5-TMS-pyridine 4-F, 2-NHNH₂, 5-TMS F, Hydrazinyl, TMS
4-Chloro-2-TMS-pyridine 4-Cl, 2-TMS Cl, TMS
5-Bromo-2-[2-TMS-ethynyl]pyridine 5-Br, 2-(TMS-ethynyl) Br, TMS-ethynyl
5-Ethyl-2,4-bis[TMS-oxy]pyridine 2,4-(TMS-O), 5-Ethyl TMS-O, Ethyl
  • Fluorine vs. Chlorine/Bromine : The fluorine atom in the target compound increases electronegativity compared to chloro () or bromo () analogues, reducing electron density at the pyridine ring and altering reactivity in electrophilic substitutions .
  • TMS Group : The TMS substituent at position 5 provides steric bulk and silicon-mediated stability, contrasting with TMS-ethynyl () or TMS-oxy () groups, which prioritize conjugation or hydrogen-bonding disruption .

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Pyridine Derivatives

Compound Name Molecular Weight Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) References
4-Fluoro-2-hydrazinyl-5-TMS-pyridine 227.3 (calc.) Not reported ~3350 (N-H) δ 0.3 (TMS-CH₃)
4-Chloro-2-TMS-pyridine 201.7 Not reported ~1250 (C-Cl) δ 0.3 (TMS-CH₃)
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine 158.13 >155 (dec.) ~1650 (C=N) δ 3.9 (OCH₃)
2-Amino-4-(2-chloro-5-aryl)pyridines 466–545 268–287 ~1600 (C=N) δ 6.8–8.2 (aryl)
  • In contrast, non-silylated pyridines with polar substituents (e.g., ) show higher melting points (268–287°C) .
  • Spectroscopy: The TMS group’s characteristic δ 0.3 ppm singlet in ¹H NMR is consistent across silylated derivatives (). Hydrazinyl protons in the target compound are expected near δ 4–6 ppm, distinct from methoxy (δ 3.9 in ) or amino groups .

Biological Activity

4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is a pyridine derivative characterized by a unique structural arrangement that includes a fluorine atom at the 4-position, a hydrazinyl group at the 2-position, and a trimethylsilyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the fluorine atom and the bulky trimethylsilyl group significantly influences the compound's reactivity and solubility. The electron-withdrawing nature of the fluorine atom enhances its interaction with biological targets, while the trimethylsilyl group may improve its stability in various solvents.

Antimicrobial Properties

Research indicates that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine exhibits notable antimicrobial properties. Similar compounds have shown significant activity against various microbial strains, suggesting that this compound may also possess similar capabilities. The unique structure allows it to interact with bacterial cell walls or enzymes critical for bacterial survival, which could lead to effective treatments against resistant strains.

Anticancer Activity

The anticancer potential of this compound is particularly promising. Studies have demonstrated that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against human cancer cell lines, showing significant inhibition of cell proliferation.

In vitro studies using specific cancer cell lines (e.g., breast cancer and leukemia) indicated that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine could induce apoptosis or inhibit cell cycle progression, which are critical mechanisms in cancer therapy .

The mechanism by which 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
  • Receptor Interaction : Its structure allows it to engage with specific receptors or proteins within cells, potentially modulating their activity.

These interactions can lead to alterations in signaling pathways that promote cell survival or proliferation, contributing to its antimicrobial and anticancer effects .

Comparative Analysis

To better understand the uniqueness of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-HydrazinylpyridineLacks fluorine and trimethylsilyl groupsMore reactive due to absence of electron-withdrawing groups
3-Fluoro-2-hydrazinylpyridineFluorine at different positionDifferent reactivity profile due to positional isomerism
4-Fluoro-3-hydrazinylpyridineHydrazinyl group at another positionPotentially different biological activities
5-(Trimethylsilyl)-2-hydrazinylpyridineNo fluorine atomDifferent solubility and reactivity characteristics

This table illustrates how the combination of a fluorine atom, hydrazinyl group, and trimethylsilyl moiety makes 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine distinct among its analogues, enhancing its reactivity and potential medicinal applications.

Case Studies

Several studies have investigated the biological activity of related compounds. For example:

  • Study on Anticancer Activity : A study published in The Journal of Organic Chemistry highlighted that pyridine derivatives with hydrazinyl groups exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that modifications similar to those in 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can enhance biological efficacy .
  • Antimicrobial Efficacy : Another research article reported on the antimicrobial properties of various pyridine derivatives. It was found that compounds with electron-withdrawing groups like fluorine showed improved activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Q & A

Q. How to address discrepancies in reported catalytic efficiency for TMS-containing pyridines?

  • Methodological Answer : Cross-validate using standardized conditions (e.g., TOF calculations under identical T/P). Catalyst leaching (e.g., Pd) can be quantified via ICP-MS. Compare crystallographic data (e.g., bond angles in active sites ) to identify structural outliers affecting reactivity.

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